molecular formula C24H22N2O2 B11459963 N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-ethylbenzamide

N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-ethylbenzamide

Cat. No.: B11459963
M. Wt: 370.4 g/mol
InChI Key: PLXGOPLKEIGMHF-UHFFFAOYSA-N
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Description

N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-ethylbenzamide is a synthetic organic compound characterized by its complex molecular structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, featuring a benzoxazole ring and an ethylbenzamide moiety, makes it a subject of interest for researchers exploring new chemical entities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-ethylbenzamide typically involves multi-step organic reactions. One common method includes the condensation of 5,6-dimethyl-1,3-benzoxazole with 3-aminophenyl-4-ethylbenzamide under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-ethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The benzoxazole ring and phenyl groups can participate in substitution reactions, where functional groups are replaced by others under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer double bonds or oxygen atoms.

    Substitution: Halogenated or alkylated derivatives depending on the substituents introduced.

Scientific Research Applications

N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-ethylbenzamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-ethylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it could inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-ethylbenzamide can be compared with similar compounds such as:

  • N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-fluorobenzamide
  • N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide
  • N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and biological activity. The presence of different substituents can significantly impact the compound’s properties, making each unique in its applications and effects.

Properties

Molecular Formula

C24H22N2O2

Molecular Weight

370.4 g/mol

IUPAC Name

N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-ethylbenzamide

InChI

InChI=1S/C24H22N2O2/c1-4-17-8-10-18(11-9-17)23(27)25-20-7-5-6-19(14-20)24-26-21-12-15(2)16(3)13-22(21)28-24/h5-14H,4H2,1-3H3,(H,25,27)

InChI Key

PLXGOPLKEIGMHF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=C(O3)C=C(C(=C4)C)C

Origin of Product

United States

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